molecular formula C12H11N7O B3122386 N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide CAS No. 303145-84-8

N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide

Cat. No. B3122386
CAS RN: 303145-84-8
M. Wt: 269.26 g/mol
InChI Key: HFNKKDBZLALPJG-UHFFFAOYSA-N
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Description

“N-methoxy-N’-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in many different applications in drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of TP derivatives often involves the replacement of a moiety with a triazolo pyridin-6-yl moiety, the insertion of a methyleneamino linker, and the addition of a substituent in the phenyl ring . This combination has been found to markedly increase inhibitory activity, kinase selectivity, and oral bioavailability .


Molecular Structure Analysis

The TP heterocycle is an example of aza-indolizines, which have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The TP heterocycle has been found to be a versatile scaffold with applications beyond isosteric replacement strategies . It often results in the identification of biologically active compounds with favorable ADME-PK properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of TP derivatives can vary depending on the specific compound and its substituents. For example, one TP derivative was found to be a white powdery solid with a melting point of 151–152 °C .

Scientific Research Applications

Anticancer Effects and Toxicity

N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound related to N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide, has shown remarkable anticancer effects and toxicity when orally administrated. Modification of this compound by replacing the acetamide group with alkylurea resulted in derivatives that retained antiproliferative activity and inhibited PI3Ks and mTOR, with significantly reduced acute oral toxicity. This suggests potential use as anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally similar to the queried compound, have been found to possess excellent herbicidal activity on a wide spectrum of vegetation at low application rates. This suggests potential applications in agriculture for weed control (M. Moran, 2003).

Synthesis Methods

The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyrimidines, a key structural feature in the queried compound, has been achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This metal-free oxidative N-N bond formation offers a novel strategy for constructing the triazolo[1,5-a]pyrimidine skeleton, which is significant for pharmaceutical and chemical industries (Zisheng Zheng et al., 2014).

Structural and Theoretical Studies

Structural features of compounds similar to N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide have been studied using X-ray diffraction and spectroscopy. Theoretical calculations including Hartree-Fock and Density Functional Theory methods were used to compare experimental data with calculated structural parameters, which is crucial for understanding molecular interactions and designing new compounds (M. K. Gumus et al., 2018).

Mechanism of Action

The mechanism of action of TP derivatives can vary depending on the specific compound. For example, some TP derivatives have been found to inhibit enzymes that prevent the proliferation of vascular endothelial cells .

Safety and Hazards

The safety and hazards of TP derivatives can vary depending on the specific compound. Some TP derivatives have been found to be nontoxic and selective modulators of certain transporters .

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry and continues to be a subject of research . Future directions may include further exploration of the TP scaffold in drug design, particularly in the development of treatments for cancer and parasitic diseases .

properties

IUPAC Name

N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O/c1-20-16-8-15-11-17-12-14-7-4-10(19(12)18-11)9-2-5-13-6-3-9/h2-8H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKKDBZLALPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Reactant of Route 2
N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Reactant of Route 3
N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Reactant of Route 4
N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Reactant of Route 5
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N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Reactant of Route 6
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N-methoxy-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide

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